• Developing Novel Derivatives: Synthesizing new raclopride tartrate derivatives with enhanced selectivity, improved pharmacological properties, and increased blood-brain barrier permeability could lead to even more valuable tools for research and potentially therapeutic applications.• Investigating Non-Canonical Autophagy Pathway: Further exploration of the role of raclopride tartrate in inducing non-canonical autophagy in cardiac myocytes could provide novel therapeutic targets for heart disease . • Refining PET Imaging Techniques: Continued optimization of PET imaging protocols and analysis methods using radiolabeled raclopride tartrate could lead to more sensitive and specific assessments of dopamine D2 receptor function in vivo, benefiting both research and clinical practice.
Raclopride tartrate is derived from raclopride, which is a synthetic compound. It is classified as an antipsychotic agent and falls under the category of dopamine receptor antagonists. The tartrate salt form enhances its solubility and bioavailability, making it suitable for various experimental applications.
The synthesis of raclopride tartrate involves several steps that can be conducted through various methods. One common approach includes:
The synthesis often employs techniques such as liquid chromatography and mass spectrometry for purification and characterization. High-performance liquid chromatography (HPLC) is frequently used to ensure the purity of the final product, while nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation.
Raclopride tartrate has a complex molecular structure characterized by:
The structure features a piperidine ring, a phenyl group, and a sulfonamide moiety, which are crucial for its interaction with dopamine receptors.
Raclopride tartrate participates in various chemical reactions, primarily focusing on its interactions with biological targets:
Kinetic models are often employed to analyze binding kinetics and receptor occupancy, providing data on dissociation rates and binding affinities.
Raclopride functions primarily as an antagonist at dopamine D2 and D3 receptors. By blocking these receptors, it reduces dopaminergic signaling in the brain, which is beneficial in conditions characterized by excessive dopamine activity.
Research indicates that raclopride's antagonistic effects lead to alterations in neurotransmitter release patterns, impacting behaviors associated with dopaminergic activity. Studies using PET imaging have quantified receptor occupancy levels, demonstrating its efficacy in modulating dopaminergic pathways.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions.
Raclopride tartrate is extensively utilized in research settings:
Carbon-11 labeling of raclopride predominantly utilizes two strategic approaches: [¹¹C]methylation and [¹¹C]carbonylation. The conventional [¹¹C]methylation method involves the reaction of the desmethyl precursor (S)-O-Desmethyl Raclopride (DM-RAC) with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This reaction typically occurs in alkaline conditions (e.g., dimethyl sulfoxide with sodium hydroxide) at elevated temperatures (70-90°C), achieving radiochemical yields of 50-70% within 5 minutes – a critical factor given carbon-11's 20.3-minute half-life [2] [5].
The alternative [¹¹C]carbonylation approach employs palladium-mediated reactions using [¹¹C]carbon monoxide. While methodologically complex, this technique enables carbonyl-¹¹C incorporation into the amide backbone, potentially offering improved metabolic stability. Comparative studies reveal that [¹¹C]methyl-raclopride maintains superior binding affinity (Ki ≈ 1.1 nM) and faster brain uptake kinetics than carbonyl-labeled analogs, making it the preferred tracer for clinical dopamine D2/3 receptor imaging despite nearly identical radiochemical yields [3].
Table 1: Comparative Parameters of Carbon-11 Raclopride Tracers
Parameter | [¹¹C]Methyl-Raclopride | [¹¹C]Carbonyl-Raclopride |
---|---|---|
Radiochemical Yield | 50-70% | 45-65% |
Synthesis Time | 20-25 min | 35-40 min |
Molar Activity | 100-250 GBq/μmol | 80-200 GBq/μmol |
D2/3 Ki | 1.1 ± 0.2 nM | 3.8 ± 0.6 nM |
Striatal Uptake (SUV) | 3.5-4.2 | 2.1-2.8 |
Critical challenges in [¹¹C]raclopride production include achieving high specific activity (>150 GBq/μmol) and efficient precursor (DM-RAC) removal. Traditional high-performance liquid chromatography (HPLC) purification introduces significant delays (15-20 minutes), reducing usable product yield. Molecularly Imprinted Polymers (MIPs) designed for raclopride offer a breakthrough solution. These polymers, synthesized using methacrylic acid and trimethylolpropane trimethacrylate with raclopride as a template, demonstrate exceptional selectivity [2].
In SPE cartridges, RAC-MIPs retain >90% of [¹¹C]raclopride from reaction mixtures containing 100-fold molar excesses of DM-RAC precursor, reducing purification time to <5 minutes. This innovation increases final product yield by 30-40% and elevates specific activity to 300-400 GBq/μmol by minimizing chemical dilution during purification. However, challenges remain with polymer backpressure and radioligand elution kinetics, prompting ongoing development of macroporous MIP configurations [2].
While raclopride is an antagonist, the development of agonist tracers like ¹⁸F-MCL-524 (structurally related to aporphine agonists) highlights fundamental challenges in fluorine-18 labeling of D2/3 receptor ligands. The introduction of fluorine-18 frequently disrupts pharmacophore-receptor interactions due to steric hindrance and altered electronic properties. Early ¹⁸F-labeled analogs of successful carbon-11 agonists (e.g., PHNO, NPA) exhibited >10-fold reductions in binding affinity when fluorinated at the N-alkyl chain [1] [3].
The ¹⁸F-MCL-524 tracer overcomes this through strategic positioning of the ¹⁸F-fluoroethoxy group at the 2-position of the aporphine scaffold, preserving high-affinity binding (Kd = 3.7 nM for D2high). In vivo evaluation in non-human primates demonstrates striatal-to-cerebellum ratios of 4.4 and binding potential (BPND) values of 2.0 – comparable to ¹¹C-MNPA (BPND = 1.4) while leveraging fluorine-18's 109.8-minute half-life for extended imaging protocols [1]. This extended timeframe enables novel applications including bolus-infusion studies and simultaneous PET/fMRI investigations of dopamine dynamics [1] [3].
Systematic optimization of fluoroalkyl chain length in agonist tracers reveals profound impacts on brain pharmacokinetics. Studies on AMC scaffold tracers ([¹⁸F]FEt-AMC13 and homologs) demonstrate that increasing chain length elevates lipophilicity (log P), leading to enhanced non-specific binding and reduced target-to-background ratios [3].
Table 2: Influence of Fluoroalkyl Chain Length on Tracer Performance
Radiotracer | Chain Length | log P | Striatal BPND | Striatum:Cerebellum Ratio |
---|---|---|---|---|
[¹⁸F]FEt-AMC13 | Fluoroethoxy | 1.9 | 0.58 ± 0.05 | 4.4 (in vitro) |
[¹⁸F]FPr-AMC13 | Fluoropropoxy | 2.4 | 0.42 ± 0.06 | 3.1 (in vitro) |
[¹⁸F]FBu-AMC13 | Fluorobutoxy | 3.0 | 0.31 ± 0.04 | 2.3 (in vitro) |
¹⁸F-MCL-524 | Fluoroethoxy | 2.1* | 2.0 ± 0.3 | 4.1 (in vivo) |
The fluoroethoxy homolog [¹⁸F]FEt-AMC13 achieves optimal balance with moderate lipophilicity (log P = 1.9), yielding striatal BPND = 0.58 and striatum-to-cerebellum ratios of 4.4 in vitro. Lengthening to fluoropropoxy or fluorobutoxy chains increases log P by 0.5-1.1 units but decreases specific binding by 30-50% due to heightened non-specific distribution. Crucially, [¹⁸F]FEt-AMC13 maintains >80% receptor-specific binding (blocked by raclopride) and minimal radiometabolite brain penetration, validating the fluoroethoxy group as optimal for preserving agonist properties while enabling ¹⁸F incorporation [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7